molecular formula C11H6BrClN4 B11781878 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine

2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine

Cat. No.: B11781878
M. Wt: 309.55 g/mol
InChI Key: HTBDFEWDXGTNHZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with 2,3-dichloropyridazine under basic conditions to form the desired pyrazolopyridazine ring system. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are carried out under inert atmospheres.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Cycloaddition Reactions: Products include fused ring systems with enhanced pharmacological properties.

Scientific Research Applications

2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate various biological pathways and molecular targets.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Chemical Biology: The compound serves as a tool for studying enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: is similar to other pyrazolopyridazine derivatives, such as:

Uniqueness

  • The presence of both bromine and chlorine atoms in this compound makes it unique compared to other similar compounds. These halogen atoms enhance its reactivity and potential for chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H6BrClN4

Molecular Weight

309.55 g/mol

IUPAC Name

2-(3-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C11H6BrClN4/c12-8-2-1-3-9(4-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H

InChI Key

HTBDFEWDXGTNHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C3C=NN=C(C3=N2)Cl

Origin of Product

United States

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